molecular formula C18H16O4 B042272 (1R,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol CAS No. 77208-18-5

(1R,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol

Cat. No.: B042272
CAS No.: 77208-18-5
M. Wt: 296.3 g/mol
InChI Key: ZCFVVVKVNJPHDJ-BDXSIMOUSA-N
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Description

(1R,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol is a chiral organic compound with a unique tetrahydrochrysene backbone. This compound is characterized by its four hydroxyl groups attached to the tetrahydrochrysene structure, making it a polyol. The specific stereochemistry of this compound is denoted by the (1R,2S,3S,4R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol typically involves multi-step organic reactions. One common approach is the catalytic hydrogenation of chrysene derivatives, followed by selective hydroxylation. The reaction conditions often require the use of specific catalysts, such as palladium on carbon (Pd/C), and controlled temperature and pressure to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, utilizing high-pressure reactors and continuous flow systems to ensure consistent yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form tetrahydrochrysene derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like tosyl chloride (TsCl) and sodium azide (NaN3).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, mild temperatures.

    Reduction: LiAlH4, anhydrous conditions.

    Substitution: TsCl, NaN3, polar aprotic solvents.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Tetrahydrochrysene derivatives.

    Substitution: Functionalized tetrahydrochrysene derivatives.

Scientific Research Applications

(1R,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The compound’s stereochemistry is essential for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R,3R,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol
  • (1S,2S,3S,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol
  • (1R,2S,3S,4R)-1,2,3,4-tetrahydroanthracene-1,2,3,4-tetrol

Uniqueness

(1R,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to undergo selective reactions and form specific interactions with molecular targets makes it valuable in various research and industrial applications.

Properties

IUPAC Name

(1R,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16(20)18(22)17(15)21/h1-8,15-22H/t15-,16-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFVVVKVNJPHDJ-BDXSIMOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C(C4O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3[C@H]([C@@H]([C@H]([C@@H]4O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50227962
Record name (1R,2S,3S,4R)-1,2,3,4-Tetrahydrochrysene-1,2,3,4-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77208-18-5
Record name (1R,2S,3S,4R)-1,2,3,4-Tetrahydrochrysene-1,2,3,4-tetrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077208185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,2S,3S,4R)-1,2,3,4-Tetrahydrochrysene-1,2,3,4-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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